Methods of Synthesis
The synthesis of TZ9 typically involves several key steps, utilizing various organic synthesis techniques. The most common methods include:
Key parameters during synthesis include temperature control, reaction time, and the choice of solvents, which can significantly affect yield and purity.
Molecular Structure
The molecular structure of TZ9 can be described using its chemical formula and three-dimensional conformation. Key features include:
Chemical Reactions Involving TZ9
TZ9 participates in various chemical reactions that are essential for its functionality:
Parameters such as pH, temperature, and concentration play critical roles in determining the reaction pathways and outcomes.
Mechanism of Action
The mechanism by which TZ9 exerts its effects is primarily linked to its interaction with specific biological targets:
Physical and Chemical Properties
TZ9 exhibits several notable physical and chemical properties:
Scientific Applications
The applications of TZ9 span multiple scientific domains:
TZ9 (CAS 1002789-86-7), a cell-permeable 1,3,5-triazine derivative, has emerged as a compelling chemical probe and potential therapeutic candidate targeting the ubiquitin-proteasome system (UPS) in cancer. Its biological activity centers on selective inhibition of the E2 ubiquitin-conjugating enzyme Rad6B, triggering downstream effects on critical oncogenic pathways.
TZ9 (also designated Rad6B SMI #9 or SMI#9) functions as a potent, selective, and reversible inhibitor of the human E2 enzyme Rad6B (HHR6B). It directly targets the catalytic site of Rad6B via non-covalent interactions [1] [5]. Biochemical analyses demonstrate that TZ9 effectively disrupts the formation of the Rad6B-Ubiquitin (Ub) thioester bond, a critical intermediate in the ubiquitination cascade [5]. This inhibition occurs with high specificity, as TZ9 does not affect Ub transfer catalyzed by the related E2 enzyme UbcH5B/UBE2D2 [5] [9].
The binding kinetics involve TZ9 occupying key residues within Rad6B's catalytic cleft. Pre-incubation studies show that TZ9 (25 nM) significantly inhibits Rad6B-induced histone H2A ubiquitination by 61% within 1 hour [5]. Molecular modeling suggests that the triazine core and its nitro-phenylacetate substituent play crucial roles in binding affinity and specificity, leveraging hydrogen bonding and hydrophobic interactions within the active site [4] [5]. This targeted binding disrupts Rad6B's ability to load activated Ub and transfer it to substrate proteins, fundamentally halting its E2 function.
Table 1: Key Molecular Interactions of TZ9 with Rad6B
Interaction Type | Target Site on Rad6B | Functional Consequence | Experimental Evidence |
---|---|---|---|
Non-covalent binding | Catalytic cleft (Cys88 proximity) | Blocks Ub thioester bond formation | Inhibition of Rad6B-Ub intermediate formation [5] |
Steric hindrance | Ub-binding surface | Prevents substrate access/Ub transfer | Specific inhibition of H2A ubiquitination [1] |
Hydrophobic interaction | Active site pocket | Enhances binding affinity | Structure-activity relationship (SAR) of triazine analogs [4] |
Hydrogen bonding | Polar residues near catalytic site | Stabilizes inhibitor-enzyme complex | Molecular docking simulations [9] |
TZ9's inhibition of Rad6B profoundly impacts UPS dynamics, particularly histone ubiquitination and the stability of key regulatory proteins. Rad6B functions as the catalytic partner for the E3 ligase RNF20/40 in the monoubiquitination of histone H2B (K120), a modification linked to transcriptional activation. Consequently, TZ9 treatment (0.5-5 µM, 24h) dose-dependently inhibits histone H2A ubiquitination in metastatic breast cancer cells (MDA-MB-231) [1]. This disruption of histone code alters chromatin signaling and gene expression profiles.
Beyond histones, TZ9 significantly downregulates cellular levels of Rad6 substrate proteins, notably proliferating cell nuclear antigen (PCNA) and β-catenin. Western blot analyses confirm a dose-dependent reduction in both PCNA (a DNA replication/repair factor) and β-catenin (a Wnt pathway effector) in MDA-MB-231 cells treated for 24 hours [1] [5]. This downregulation occurs post-translationally, mediated by the UPS, as Rad6B inhibition prevents the ubiquitination events that normally stabilize these proteins or regulate their functional interactions. The compound exhibits potent anti-proliferative and anti-migratory effects specifically in cancer cell lines with high Rad6B expression (e.g., MDA-MB-231, IC₅₀ = 4.6 - 6 µM after 72h MTT/MTS assay), while showing minimal toxicity in non-transformed, low Rad6B-expressing cells like MCF10A (only 2% and 19% inhibition at 10 µM and 50 µM, respectively) [1] [5].
Table 2: Cytotoxic Profile of TZ9 Across Cancer Cell Lines
Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Assay Type | Exposure Time | Key Sensitivity Factor |
---|---|---|---|---|---|
MDA-MB-231 | Metastatic Breast | 4.6 - 6.0 | MTS/MTT | 72 h | High Rad6B expression |
MCF7 | Breast | 5.0 | MTS | 72 h | Moderate Rad6B |
A549 | Lung | 7.2 | MTS | 72 h | Moderate Rad6B |
HT-29 | Colon | 8.3 | MTS | 72 h | Moderate Rad6B |
A2780 | Ovarian | 7.8 | MTS | 72 h | Moderate Rad6B |
NCI-H1299 | Lung | 45 | MTS | 72 h | Lower Rad6B? |
OV-90 | Ovarian | 60 | MTS | 72 h | Lower Rad6B? |
MCF10A | Non-transformed Breast | >50 (19% inhib. at 50µM) | MTT | 72 h | Low Rad6B expression |
A critical consequence of TZ9-mediated Rad6B inhibition is the destabilization of β-catenin, a key oncoprotein frequently overexpressed in cancers. TZ9 treatment (0.5-5 µM, 24h) downregulates intracellular β-catenin protein levels in MDA-MB-231 cells [1]. β-catenin acts as the central transcriptional co-activator of the canonical Wnt signaling pathway, regulating genes involved in cell proliferation (e.g., c-Myc, cyclin D1) and survival. Its destabilization disrupts pro-survival Wnt signaling.
This β-catenin downregulation initiates a cascade of apoptotic events:
The relationship between β-catenin and apoptosis is context-dependent in cancer. While Wnt/β-catenin signaling can sometimes promote survival, its inactivation in melanoma and myeloma models consistently promotes apoptosis [3] [7] [10]. TZ9 exploits this vulnerability by targeting Rad6B, an upstream regulator of β-catenin stability, making it particularly effective against cancers dependent on Rad6B-mediated β-catenin stabilization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: